molecular formula C18H13BrN4O B12207789 1-(4-bromophenyl)-5-[(naphthalen-1-yloxy)methyl]-1H-tetrazole

1-(4-bromophenyl)-5-[(naphthalen-1-yloxy)methyl]-1H-tetrazole

Cat. No.: B12207789
M. Wt: 381.2 g/mol
InChI Key: ISKDEXHHMCDYKH-UHFFFAOYSA-N
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Description

1-(4-bromophenyl)-5-[(naphthalen-1-yloxy)methyl]-1H-tetrazole is a complex organic compound that features a tetrazole ring substituted with a bromophenyl group and a naphthalen-1-yloxy methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-bromophenyl)-5-[(naphthalen-1-yloxy)methyl]-1H-tetrazole typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.

    Substitution Reactions: The bromophenyl group can be introduced via a substitution reaction using 4-bromobenzyl chloride and a suitable base.

    Ether Formation: The naphthalen-1-yloxy methyl group can be attached through an etherification reaction involving naphthalen-1-ol and a methylating agent like methyl iodide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-bromophenyl)-5-[(naphthalen-1-yloxy)methyl]-1H-tetrazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-bromophenyl)-5-[(naphthalen-1-yloxy)methyl]-1H-tetrazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-bromophenyl)-5-[(naphthalen-1-yloxy)methyl]-1H-tetrazole involves its interaction with specific molecular targets. The bromophenyl group can participate in halogen bonding, while the naphthalen-1-yloxy methyl group can engage in π-π interactions. These interactions can influence the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-chlorophenyl)-5-[(naphthalen-1-yloxy)methyl]-1H-tetrazole
  • 1-(4-fluorophenyl)-5-[(naphthalen-1-yloxy)methyl]-1H-tetrazole
  • 1-(4-methylphenyl)-5-[(naphthalen-1-yloxy)methyl]-1H-tetrazole

Uniqueness

1-(4-bromophenyl)-5-[(naphthalen-1-yloxy)methyl]-1H-tetrazole is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions compared to its chloro, fluoro, and methyl analogs. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity and specificity towards certain molecular targets.

Properties

Molecular Formula

C18H13BrN4O

Molecular Weight

381.2 g/mol

IUPAC Name

1-(4-bromophenyl)-5-(naphthalen-1-yloxymethyl)tetrazole

InChI

InChI=1S/C18H13BrN4O/c19-14-8-10-15(11-9-14)23-18(20-21-22-23)12-24-17-7-3-5-13-4-1-2-6-16(13)17/h1-11H,12H2

InChI Key

ISKDEXHHMCDYKH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OCC3=NN=NN3C4=CC=C(C=C4)Br

Origin of Product

United States

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